molecular formula C28H25ClN4O2 B2445166 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1216993-43-9

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2445166
CAS RN: 1216993-43-9
M. Wt: 484.98
InChI Key: GXBFJGWTMDNANR-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C28H25ClN4O2 and its molecular weight is 484.98. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound is synthesized and characterized for use as a potent tubulin inhibitor in preclinical development. Its synthesis involves a straightforward route from unsubstituted indole, optimized for biologically active applications (Knaack et al., 2001).

Antiallergic Properties

  • N-(pyridin-4-yl)-(indol-3-yl)acetamides, a related class of compounds, have been prepared and identified as novel antiallergic agents. Specific derivatives within this class have shown significant potency against histamine release and IL-4 production, indicating their potential in antiallergic applications (Menciu et al., 1999).

Antimicrobial Activity

  • Certain N-aryl acetamide derivatives exhibit notable antibacterial and antifungal activities, suggesting potential application in the development of new antimicrobial agents. This includes derivatives like 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide (Debnath & Ganguly, 2015).

Pharmacological Potential

  • The compound has been referenced in patents reflecting its potential applications in various pharmacological areas, including cardiac, neuroprotective, dermatological, and cytostatic activities (Habernickel, 2002).

Antitumor Agents

  • N-aryl(indol-3-yl)glyoxamides, structurally related to the queried compound, have been synthesized and evaluated as antitumor agents, highlighting the potential of similar compounds in cancer treatment. Specific derivatives have shown significant cytotoxicity against various cancer cell lines (Marchand et al., 2009).

Photovoltaic Efficiency Modeling

  • Benzothiazolinone acetamide analogs, related in structure to the queried compound, have been studied for their potential in dye-sensitized solar cells (DSSCs). These compounds have demonstrated good light harvesting efficiency and free energy of electron injection, indicating their potential in photovoltaic applications (Mary et al., 2020).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN4O2/c1-18-7-10-20(11-8-18)14-30-25(34)16-33-24-12-9-19(2)13-22(24)26-27(33)28(35)32(17-31-26)15-21-5-3-4-6-23(21)29/h3-13,17H,14-16H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBFJGWTMDNANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide

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